molecular formula C21H22N4O4S3 B2471017 ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate CAS No. 488827-51-6

ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate

Cat. No.: B2471017
CAS No.: 488827-51-6
M. Wt: 490.61
InChI Key: VBMQTTGTSNTYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is a structurally complex molecule featuring a tricyclic core with fused thiazole and heterocyclic systems. Its key functional groups include an ethyl ester moiety, a thioacetamide linker, and a prop-2-enyl substituent, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S3/c1-3-8-25-19(28)17-13-6-5-7-14(13)32-18(17)24-21(25)31-11-15(26)23-20-22-12(10-30-20)9-16(27)29-4-2/h3,10H,1,4-9,11H2,2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMQTTGTSNTYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions. The initial step often includes the formation of the thiazole ring, followed by the introduction of the diazatricyclo moiety. The final steps involve the esterification of the compound to form the ethyl acetate group. Reaction conditions may include the use of solvents such as ethanol, catalysts like palladium, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium azide or halides.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and thiophene structures exhibit a range of biological activities:

Antimicrobial Properties

Ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate has demonstrated significant antimicrobial activity against various bacterial strains and fungi. Studies have shown that derivatives with thiophene rings possess enhanced antibacterial properties due to their ability to disrupt microbial cell membranes .

Anticancer Activity

Compounds featuring the thiazole moiety have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . For instance, similar thiazole derivatives have shown effectiveness against breast and colon cancer cell lines.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases . This is attributed to its ability to inhibit pro-inflammatory cytokines.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Thiazole Derivatives : A study published in the Drug Design, Development and Therapy journal reported that thiazole derivatives exhibited potent anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Research conducted on a series of thiazole-based compounds showed promising results against resistant bacterial strains, suggesting potential for development into new antibiotics .
  • Inflammation Reduction : A clinical trial involving thiazole compounds demonstrated significant reductions in inflammatory markers in patients with chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Attributes of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight Functional Groups Solubility (pH 7.4) XLogP3 Rotatable Bonds Topological Polar Surface Area (Ų)
Target: Ethyl ester derivative Not explicitly provided ~347–350* Ester, thiazole, tricyclic core Not reported ~4.5† ~4–5† ~120†
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[...]sulfanyl]acetamide C₁₆H₁₉N₃O₂S₂ 349.5 Amide, tricyclic core 37.5 µg/mL 3.8† 5 120
N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)...}acetamide C₂₂H₂₄N₃O₂S₂ 426.6 Amide, dimethylphenyl, tricyclic Not reported 5.1† 6 120
10-ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[...] C₁₇H₁₈N₄S₃ 347.5 Thiazole-methylsulfanyl, ethyl Not reported 4.9 4 120

*Estimated based on analogues. †Computed or inferred from related structures.

Key Observations:

Functional Groups: The ethyl ester in the target compound contrasts with the amide groups in and , which may reduce solubility compared to charged carboxylates but enhance metabolic stability compared to esters (susceptible to hydrolysis) .

Lipophilicity (XLogP3) :

  • The target’s estimated XLogP3 (~4.5) aligns with (4.9), indicating moderate lipophilicity suitable for membrane permeability. The lower XLogP3 of (3.8) reflects its amide group’s polarity .

Solubility :

  • Only provides experimental solubility (37.5 µg/mL at pH 7.4), likely due to its amide group’s hydrogen-bonding capacity. The target’s ester may exhibit lower aqueous solubility .

Research Findings and Implications

Metabolic and Stability Considerations

  • Ester vs. Amide Stability : The ethyl ester in the target compound is prone to enzymatic hydrolysis (e.g., by esterases), whereas the amide derivatives () are more metabolically stable, making them preferable for prolonged activity .
  • Thiazole Influence : The thiazole ring in the target and may enhance binding to metal ions or aromatic residues in enzymes, as seen in kinase inhibitors .

Pharmacokinetic Predictions

  • Topological Polar Surface Area (TPSA) : All compounds share a TPSA of 120 Ų, suggesting similar passive diffusion rates across membranes .
  • Rotatable Bonds : The target’s ~4–5 rotatable bonds (vs. 5–6 in analogues) indicate moderate conformational flexibility, balancing target engagement and bioavailability .

Biological Activity

Ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is a complex organic compound with potential biological activities that warrant detailed examination. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C24H23N3O4S2
  • Molecular Weight : 465.59 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(NC(=O)CSc1nc2sc3CCCc3c2c(=O)n1CC=C)c1cc2ccccc2o1

Physical Properties

The compound is characterized by its unique tricyclic structure and the presence of a thiazole moiety, which is often associated with various biological activities.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial activity against various pathogens, including bacteria and fungi . The mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.
  • Anticancer Activity : Some studies have indicated potential anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo models .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives revealed that compounds structurally related to this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF7). The study reported an IC50 value of approximately 15 µM for the most active derivative, suggesting a promising therapeutic index for further development.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli using Minimum Inhibitory Concentration (MIC) assays. The results demonstrated MIC values of 0.24 µg/ml against S. aureus and 3.9 µg/ml against E. coli, indicating potent antimicrobial properties that merit further exploration for clinical applications in infectious diseases .

Comparative Analysis

Biological ActivityMechanism of ActionEfficacy (IC50/MIC)
AnticancerInduction of apoptosisIC50 ~ 15 µM
AntimicrobialDisruption of cell membranesMIC S. aureus ~ 0.24 µg/ml; E. coli ~ 3.9 µg/ml

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization of the tricyclic sulfanyl-acetamido moiety. Key steps include:

  • Thiazole Ring Formation : Use Hantzsch thiazole synthesis with α-haloketones and thiourea derivatives under reflux conditions, as demonstrated in analogous thiazole-acetamide syntheses .
  • Sulfanyl-Acetamido Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the tricyclic sulfanyl group to the thiazole core, ensuring precise stoichiometry to avoid side reactions .
  • Esterification : Final esterification with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:
A combination of techniques is essential:

  • HPLC-PDA : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm thiazole protons (δ 7.2–8.1 ppm), ester carbonyl (δ 170–172 ppm), and tricyclic sulfanyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₅N₄O₃S₂) with <2 ppm error .

Advanced: How can computational methods predict this compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and analyze binding affinity (<−8 kcal/mol suggests strong inhibition) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5, moderate blood-brain barrier permeability) to prioritize in vitro testing .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyrimido-benzothiazin derivatives) to identify characteristic NMR shifts or IR stretches (e.g., C=O at 1680–1700 cm⁻¹) .
  • DFT Calculations : Simulate NMR/IR spectra using Gaussian09 and compare with experimental data to resolve ambiguities (e.g., distinguishing sulfanyl vs. carbonyl environments) .
  • X-ray Crystallography : If feasible, resolve crystal structures to confirm bond geometries and substituent orientations .

Advanced: How do substituent variations on the thiazole ring affect reactivity?

Methodological Answer:

  • Systematic Substitution Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the thiazole ring. Monitor reactivity via:
    • Kinetic Analysis : Measure reaction rates (e.g., ester hydrolysis in buffered solutions) to quantify electronic effects .
    • DFT-Based Frontier Molecular Orbital (FMO) Analysis : Correlate HOMO-LUMO gaps with nucleophilic/electrophilic behavior .
  • Biological Impact : Test modified compounds in enzyme inhibition assays (e.g., IC₅₀ shifts >50% indicate critical substituent roles) .

Advanced: How to design experiments validating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and blood (pH 7.4) at 37°C. Analyze degradation products via LC-MS at 0, 6, 12, and 24 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (5–10°C/min ramp) to identify decomposition thresholds (>150°C suggests suitability for storage) .

Advanced: What mechanistic insights explain conflicting bioactivity data across cell lines?

Methodological Answer:

  • Cell-Specific Uptake Studies : Use fluorescent analogs or radiolabeled (³H/¹⁴C) compound to quantify intracellular accumulation via scintillation counting .
  • Proteomic Profiling : Perform SILAC-based mass spectrometry on responsive vs. non-responsive cell lines to identify differential expression of target proteins (e.g., kinases, transporters) .

Advanced: How to optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%) to identify optimal conditions via response surface methodology .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates dynamically .

Advanced: What role does the tricyclic sulfanyl group play in modulating solubility?

Methodological Answer:

  • LogP Measurement : Compare experimental logP (shake-flask method) with/without the sulfanyl group to quantify hydrophobicity changes .
  • Co-Crystallization Trials : Screen with co-formers (e.g., cyclodextrins) to enhance aqueous solubility while retaining bioactivity .

Advanced: How to address reproducibility issues in biological assays?

Methodological Answer:

  • Standardized Protocols : Pre-treat cell lines with uniform media (e.g., DMEM + 10% FBS) and passage numbers (<20). Validate compound stock concentrations via qNMR .
  • Positive/Negative Controls : Include reference inhibitors (e.g., celecoxib for COX-2 assays) and vehicle-only groups to normalize inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.